1-Benzylsulfinyl-2,4-dinitrobenzene
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Overview
Description
1-Benzylsulfinyl-2,4-dinitrobenzene is an organic compound characterized by the presence of a benzene ring substituted with a benzylsulfinyl group and two nitro groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzylsulfinyl-2,4-dinitrobenzene typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method involves the reaction of 1-chloro-2,4-dinitrobenzene with benzylsulfinyl chloride under basic conditions. The reaction proceeds via the formation of a Meisenheimer complex, which then eliminates the chloride ion to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylsulfinyl-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This is the primary reaction type, where nucleophiles such as amines or thiols can replace the benzylsulfinyl group.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The benzylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-amino-2,4-dinitrobenzene.
Reduction: 1-Benzylsulfinyl-2,4-diaminobenzene.
Oxidation: 1-Benzylsulfonyl-2,4-dinitrobenzene.
Scientific Research Applications
1-Benzylsulfinyl-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzylsulfinyl-2,4-dinitrobenzene involves its interaction with nucleophiles, leading to the formation of substitution products. The nitro groups on the benzene ring are electron-withdrawing, making the ring more susceptible to nucleophilic attack. The benzylsulfinyl group can also participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
1-Chloro-2,4-dinitrobenzene: Similar in structure but with a chloro group instead of a benzylsulfinyl group.
1-Methoxy-2,4-dinitrobenzene: Contains a methoxy group, leading to different reactivity and applications.
2,4-Dinitrofluorobenzene: Used in similar nucleophilic substitution reactions but with a fluorine atom.
Uniqueness: 1-Benzylsulfinyl-2,4-dinitrobenzene is unique due to the presence of the benzylsulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
35804-37-6 |
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Molecular Formula |
C13H10N2O5S |
Molecular Weight |
306.30 g/mol |
IUPAC Name |
1-benzylsulfinyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C13H10N2O5S/c16-14(17)11-6-7-13(12(8-11)15(18)19)21(20)9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
LKWVQGBAQZESOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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